Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one is a bicyclic lactam, a cyclic amide formed by the intramolecular reaction of an amino acid with a carboxylic acid group within the same molecule. This specific compound features a fused pyrrolidone ring and a medium-sized perhydropyrimidine ring. [] Derivatives of this compound have been explored in various research areas, including their potential as intermediates in organic synthesis and their biological activity.
From 2-Pyrrolyltrichloroacetone: One synthetic approach to 1H-3,4-dihydropyrrolo[1,2-a]pyrazin-1-one begins with 2-pyrrolyltrichloroacetone. The process involves a series of reactions, including monoesterification with ethylene glycol, bromine displacement of the hydroxy group, cyclization to the corresponding lactone, and finally, amidation. []
Condensation Reactions: Condensation reactions have been employed in the synthesis of specific derivatives. For example, 2,3-diaminopyridine reacts with ethyl benzoylpyruvate to yield 2-phenacylidene-1,2-dihydro-4H-pyrido[2,3-b]pyrazin-3-one. []
Multicomponent Reactions: Functionalized hexahydropyrrolo[3,4-c]pyrroles have been synthesized through a one-pot, three-component reaction. This reaction involves reacting primary α-amino acids (like glycine and alanine) with N-substituted maleimides and two equivalents of dialkyl acetylenedicarboxylate. []
Hydrolysis: Phenacylidene derivatives, such as 2-phenacylidene-1,2-dihydro-4H-pyrido[2,3-b]pyrazin-3-one (compound 2) and its isomer 3-phenacylidene-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one (compound 3), can undergo hydrolysis. This reaction cleaves the phenacylidene moiety, yielding products like 2-methyl-4H-pyrido[2,3-b]pyrazin-3-one (compound 4) and 3-methyl-1H-pyrido[2,3-b]pyrazin-2-one (compound 5), respectively. []
Hydrogenation: Following hydrolysis, the resulting pyridopyrazinones can be further transformed. For instance, compounds 4 and 5, can undergo hydrogenation to produce the corresponding dihydropyridopyrazinones, 2-methyl-1,2-dihydro-4H-pyrido[2,3-b]pyrazin-3-one (compound 6) and 3-methyl-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one (compound 7). [] These reactions showcase the versatility of the pyridopyrazinone core for synthetic modifications.
O-Alkylation: Derivatives containing a chloro substituent, such as 1-(8-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-6-yl)ethan-1-amine (compound 9), can be subjected to O-alkylation. This reaction involves the substitution of the chlorine atom with an alkoxy group derived from an aryl alcohol. []
Antibacterial Agents: Derivatives of 1-{8-[(Het)arylmethoxy]-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-6-yl}ethan-1-amine have been investigated for their potential antibacterial activity. [] This suggests that modifications to the hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one core could lead to compounds with desirable antibacterial properties.
Anti-inflammatory and Analgesic Agents: 6-Aryl derivatives of (2H)-2-cyclohexyl-3, 4-dihydropyrrolo[1,2-a]pyrazin-1-one have demonstrated promising anti-inflammatory and analgesic effects in mice models. Notably, compound 4d in this series showed comparable efficacy to ibuprofen in reducing xylene-induced ear edema and acetic acid-induced writhing. [] This highlights the potential of hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one derivatives as scaffolds for developing novel anti-inflammatory and analgesic drugs.
Enantioselective Synthesis: (5aS,10aS)-Octahydro-1H,5H-dipyrrolo[1,2-a:1′,2′-d]pyrazine, commonly referred to as "DPP," serves as a chiral auxiliary in enantioselective synthesis. Specifically, it facilitates the enantioselective addition of Grignard reagents to prochiral carbonyl compounds. This reaction produces chiral alcohols with high enantiomeric excesses (up to 98% ee). The stereochemical outcome of the reaction can be controlled by adjusting the reaction conditions. []
Building Blocks for Heterocyclic Compounds: The versatility of the hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one structure makes it a valuable building block for synthesizing a wide range of heterocyclic compounds. These compounds are important intermediates in the development of new pharmaceuticals, agrochemicals, and materials. [, , ]
Peptide Backbone Constraints: Benzimidazolinopiperazinones, which incorporate the hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one moiety, have been explored as privileged structures for constraining peptide backbone conformations. [] This approach has implications for designing peptidomimetics, which are synthetic molecules mimicking the biological activities of peptides.
Vildagliptin Degradation Impurity: Research has explored the synthesis of vildagliptin degradation impurities using hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one derivatives as intermediates. This work is crucial for quality control in pharmaceutical development, ensuring the purity and efficacy of drug products. []
Antimycobacterial Activity: Certain derivatives, such as 1-cyclopropyl-1,4-dihydro-7-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)-8-methyl-6-nitro-4-oxoquinoline-3-carboxylic acid (compound 9p), exhibit potent antimycobacterial activity against Mycobacterium tuberculosis H37Rv (MTB) and multidrug-resistant Mycobacterium tuberculosis (MDR-TB). [] This finding underscores the potential of hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one derivatives as lead compounds for developing new anti-tuberculosis drugs.
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5